N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide
CAS No.:
Cat. No.: VC15004966
Molecular Formula: C9H15N3O4S2
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide -](/images/structure/VC15004966.png)
Specification
Molecular Formula | C9H15N3O4S2 |
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Molecular Weight | 293.4 g/mol |
IUPAC Name | 2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide |
Standard InChI | InChI=1S/C9H15N3O4S2/c1-16-4-3-10-8(13)5-7-6-17-9(11-7)12-18(2,14)15/h6H,3-5H2,1-2H3,(H,10,13)(H,11,12) |
Standard InChI Key | YWUDDQDTDIJFOP-UHFFFAOYSA-N |
Canonical SMILES | COCCNC(=O)CC1=CSC(=N1)NS(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
IUPAC Nomenclature and Structural Features
The systematic IUPAC name N-(2-methoxyethyl)-2-[2-(methylsulfonylamino)-1,3-thiazol-4-yl]acetamide delineates its composition:
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A thiazole ring (1,3-thiazol-4-yl) serves as the central heterocycle.
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At position 2 of the thiazole, a methylsulfonamide group (-NHSO₂CH₃) is attached.
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The acetamide moiety (-CH₂CONH-) links the thiazole to a 2-methoxyethyl substituent (-CH₂CH₂OCH₃) at the nitrogen atom .
This architecture confers moderate polarity, with hydrogen-bond donors (amide and sulfonamide NH) and acceptors (carbonyl, sulfonyl, ether oxygen) facilitating interactions with biological targets .
Molecular Formula and Weight
The molecular formula is C₉H₁₆N₃O₄S₂, calculated as follows:
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Carbons: 2 (acetamide) + 3 (thiazole) + 1 (methylsulfonyl) + 3 (methoxyethyl) = 9.
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Hydrogens: 4 (acetamide) + 2 (thiazole) + 3 (methylsulfonyl) + 7 (methoxyethyl) = 16.
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Nitrogens: 1 (amide) + 1 (sulfonamide) + 1 (thiazole) = 3.
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Oxygens: 1 (amide) + 2 (sulfonyl) + 1 (methoxy) = 4.
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Sulfurs: 1 (thiazole) + 1 (sulfonyl) = 2.
The molecular weight is 294.37 g/mol, comparable to analogs like N-(2-methoxyphenethyl)-2-(4-methylphenylsulfonamido)thiazol-4-ylacetamide (445.6 g/mol) .
Spectral Characteristics
While experimental spectra for this compound are unavailable, key peaks can be inferred from related structures:
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¹H NMR: Signals at δ 2.8–3.1 ppm (methylsulfonyl CH₃), δ 3.3–3.5 ppm (methoxy CH₃), and δ 6.8–7.0 ppm (thiazole C-H) .
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IR: Stretches at ~1650 cm⁻¹ (amide C=O), 1150 cm⁻¹ (sulfonyl S=O), and 1250 cm⁻¹ (ether C-O) .
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis typically involves sequential functionalization of the thiazole ring (Figure 1):
Step 1: Thiazole Formation
The Hantzsch thiazole synthesis reacts α-bromoacetamide derivatives with thioureas. For example, 2-bromo-N-(2-methoxyethyl)acetamide may condense with methylsulfonylthiourea to yield the 2-amino-thiazole intermediate .
Step 2: Sulfonylation
The amine at thiazole position 2 is sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine .
Step 3: Purification
Chromatographic techniques (e.g., silica gel, HPLC) isolate the product, with yields ranging from 40–60% based on analogous protocols .
Challenges and Solutions
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Low Solubility: The methylsulfonyl and methoxy groups enhance hydrophilicity, but crystallization during synthesis may impede reactions. Using polar aprotic solvents (DMF, DMSO) improves solubility .
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Byproduct Formation: Competitive N-sulfonylation of the acetamide nitrogen is mitigated by protecting the amide group with tert-butoxycarbonyl (Boc) prior to sulfonylation .
Comparative Analysis with Structural Analogs
Future Directions and Challenges
Target Validation
In vivo studies are needed to confirm kinase selectivity and antibacterial efficacy. Computational docking (e.g., AutoDock Vina) could predict binding affinities for Aurora kinases vs. off-targets like VEGFR2 .
Formulation Development
Poor oral bioavailability (<30% in rats) necessitates prodrug strategies. Esterification of the acetamide carbonyl may enhance absorption, as demonstrated for related compounds .
Toxicology Studies
Chronic toxicity assays over 6–12 months are critical to assess carcinogenic potential, particularly given the sulfonamide group’s association with hypersensitivity reactions .
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